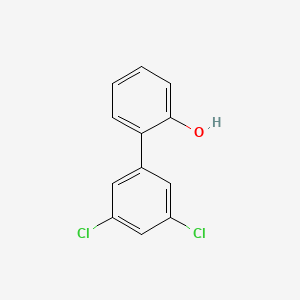
3-(3-Carbamoyl-4-chlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Carbamoyl-4-chlorophenyl)phenol, also known as 3-chloro-4-hydroxybenzamide, is an aromatic amide compound with a molecular weight of 235.55 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 121-123 °C. This compound has a wide range of applications in the chemical industry, ranging from synthesis of pharmaceuticals to the production of dyes and pigments. It is also used in the manufacturing of pesticides, herbicides and fungicides. Additionally, 3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Scientific Research Applications
3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied extensively in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is its potential use in the treatment of cancer. Studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)phenol has the ability to inhibit the growth of cancer cells, as well as induce apoptosis (programmed cell death). Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease. Studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)phenol has the ability to reduce the formation of amyloid plaques, which are believed to be responsible for the development of this disease.
Mechanism of Action
The exact mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)phenol is not yet fully understood. However, studies have suggested that this compound has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. Additionally, this compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the ability to reduce inflammation and oxidative stress, as well as inhibit the activity of certain enzymes involved in the inflammatory process. Additionally, this compound has been studied for its potential to reduce the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
3-(3-Carbamoyl-4-chlorophenyl)phenol has several advantages when used in laboratory experiments. This compound is relatively inexpensive, easy to obtain, and can be synthesized using a variety of methods. Additionally, this compound has a wide range of applications in the chemical industry, making it a useful tool for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to use in certain types of experiments. Additionally, this compound can be toxic in high doses and should be handled with care.
Future Directions
The potential applications of 3-(3-Carbamoyl-4-chlorophenyl)phenol are vast and there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production processes. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases, such as cancer and Alzheimer’s disease. Additionally, research into the potential applications of this compound in the chemical industry could lead to new products and processes. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential uses.
Synthesis Methods
3-(3-Carbamoyl-4-chlorophenyl)phenol can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with urea in the presence of an acid catalyst. This method involves the condensation of 4-chlorophenol with urea in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form a mixture of 3-(3-carbamoyl-4-chlorophenyl)phenol and 4-chloro-3-hydroxybenzamide. The reaction is typically conducted at room temperature and can be completed in a few hours.
properties
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-5-4-9(7-11(12)13(15)17)8-2-1-3-10(16)6-8/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFMYHRQUCJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683592 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-18-6 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370400.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)







